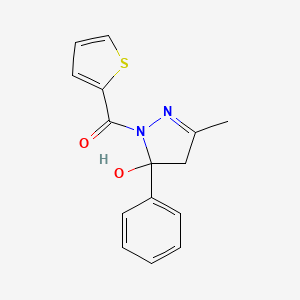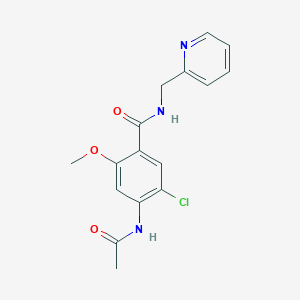
4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide
Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the HDAC family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide involves inhibition of HDAC6, which leads to increased acetylation of proteins involved in various cellular processes, including cell growth, differentiation, and survival. HDAC6 inhibition also leads to the accumulation of misfolded proteins, which can activate the unfolded protein response and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of acetylated alpha-tubulin, which plays a critical role in the maintenance of cellular structure and function. It has also been shown to increase the levels of acetylated HSP90, a chaperone protein that plays a critical role in protein folding and stability.
Advantages and Limitations for Lab Experiments
One advantage of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide is its specificity for HDAC6, which reduces the potential for off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer drugs, which could lead to improved treatment outcomes. One limitation of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide is its relatively short half-life, which could limit its effectiveness in vivo.
Future Directions
Future research on 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide could focus on several areas, including the development of more potent and selective HDAC6 inhibitors, the identification of biomarkers that could predict response to 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide, and the exploration of combination therapies that could enhance its anti-cancer activity. Other potential future directions include the investigation of its effects on other diseases, such as viral infections and metabolic disorders.
Scientific Research Applications
4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, lymphoma, and leukemia. It has also been shown to enhance the activity of other anti-cancer drugs, such as bortezomib and lenalidomide.
In neurodegenerative diseases, 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide has been shown to have neuroprotective effects in models of Huntington's disease and amyotrophic lateral sclerosis (ALS). It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory disorders, 4-(acetylamino)-5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide has been shown to reduce inflammation and tissue damage in models of rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)20-14-8-15(23-2)12(7-13(14)17)16(22)19-9-11-5-3-4-6-18-11/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRLQNLOSPPVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



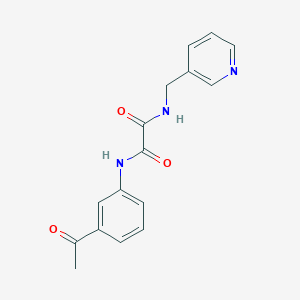
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4395116.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395126.png)
![N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4395133.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4395135.png)
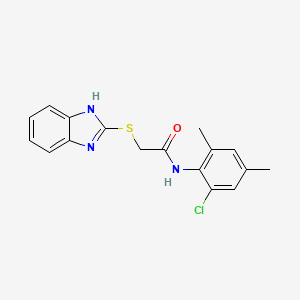
![4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395150.png)
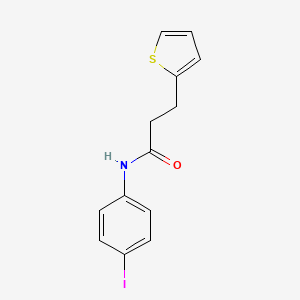
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4395161.png)
![2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)
![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)
